molecular formula C6H3BrO4 B6157482 2-(4-bromofuran-2-yl)-2-oxoacetic acid CAS No. 2228481-04-5

2-(4-bromofuran-2-yl)-2-oxoacetic acid

Cat. No. B6157482
CAS RN: 2228481-04-5
M. Wt: 219
InChI Key:
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Description

2-(4-Bromofuran-2-yl)-2-oxoacetic acid, also known as 4-bromo-2-oxopentanoic acid, is an organic compound with a molecular formula of C5H5BrO3. It is a colorless solid that is soluble in water and is used in organic chemistry as a reagent and in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other compounds. The compound has a variety of applications in scientific research and is used in a wide range of laboratory experiments.

Scientific Research Applications

2-(4-Bromofuran-2-yl)-2-oxoacetic acid is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and is used in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of peptides, enzymes, and other biomolecules. Additionally, it is used in the synthesis of dyes, catalysts, and other materials.

Mechanism of Action

2-(4-Bromofuran-2-yl)-2-oxoacetic acid is an organic compound that acts as an acid catalyst in chemical reactions. It is able to catalyze reactions by protonating the substrate and forming an intermediate complex. This intermediate complex can then be further reacted to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects in laboratory experiments. It has been found to inhibit the activity of several enzymes, including phosphodiesterase and protein kinase C. It has also been reported to have anti-inflammatory and antioxidant properties, as well as to be an inhibitor of cell proliferation.

Advantages and Limitations for Lab Experiments

2-(4-Bromofuran-2-yl)-2-oxoacetic acid has several advantages in laboratory experiments. It is a relatively stable compound that is soluble in water and has a low toxicity. Additionally, it is relatively inexpensive and can be used in a variety of reactions. However, it is also a highly reactive compound and can produce unwanted side products in some reactions.

Future Directions

There are several potential future directions for the use of 2-(4-Bromofuran-2-yl)-2-oxoacetic acid. It could be used in the synthesis of more complex compounds, such as peptides and proteins, as well as in the synthesis of other pharmaceuticals and materials. Additionally, it could be used in the development of new catalysts and in the study of biochemical and physiological effects. It could also be used in the development of new drugs and treatments, as well as in the synthesis of dyes and catalysts. Finally, it could be used in the development of new analytical methods and in the study of its mechanism of action.

Synthesis Methods

2-(4-Bromofuran-2-yl)-2-oxoacetic acid is synthesized through a two-step process. The first step involves the reaction of 4-bromofuran-2-yl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. This reaction produces a bromoacetate ester, which is then hydrolyzed to yield the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromofuran-2-yl)-2-oxoacetic acid involves the conversion of 4-bromofuran-2-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "4-bromofuran-2-carboxylic acid", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic anhydride", "Sodium acetate", "Methanol" ], "Reaction": [ "Step 1: Conversion of 4-bromofuran-2-carboxylic acid to 4-bromofuran-2-carboxylic acid hydrazide using hydrazine hydrate and acetic acid", "Step 2: Diazotization of 4-bromofuran-2-carboxylic acid hydrazide using sodium nitrite and hydrochloric acid to form 4-bromo-2-furanyl diazonium chloride", "Step 3: Coupling of 4-bromo-2-furanyl diazonium chloride with sodium nitrate in the presence of sulfuric acid to form 2-(4-bromofuran-2-yl)-2-nitroacetic acid", "Step 4: Reduction of 2-(4-bromofuran-2-yl)-2-nitroacetic acid using sodium hydroxide and hydrogen peroxide to form 2-(4-bromofuran-2-yl)-2-hydroxyacetic acid", "Step 5: Conversion of 2-(4-bromofuran-2-yl)-2-hydroxyacetic acid to 2-(4-bromofuran-2-yl)-2-oxoacetic acid using acetic anhydride and sodium acetate in methanol" ] }

CAS RN

2228481-04-5

Molecular Formula

C6H3BrO4

Molecular Weight

219

Purity

95

Origin of Product

United States

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